2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine
Overview
Description
“2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine” is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, as it includes several functional groups. The compound has a benzofuran core, which is a fused ring structure that combines benzene and furan .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It has a predicted boiling point of 247.9° C at 760 mmHg and a predicted density of 1.0 g/mL. The refractive index is predicted to be n 20D 1.50 .Scientific Research Applications
Synthesis and Derivative Development
Synthesis of Tetrahydroindol Derivatives : A method for preparing 4-oxo-4,5,6,7-tetrahydroindoles involved synthesizing N-substituted derivatives using chemical and microbial biotransformation methods, highlighting the versatility of this compound in synthesis (Caliskan et al., 2020).
Development of Benzofuran Derivatives : Research on the identification of various isomers of benzofuran derivatives, including 2-aminopropylbenzofuran, provides insight into the structural variability and potential applications of these compounds in scientific research (Stańczuk et al., 2013).
Cascade Reactions : The synthesis of 2-benzofuran-2-ylacetamides via sequential Pd-catalyzed reactions demonstrates the potential of benzofuran derivatives in complex organic synthesis and cascade reactions (Gabriele et al., 2007).
Biological and Pharmacological Studies
Cholinesterase Inhibitory Activity : Benzofuran-2-carboxamide derivatives have been synthesized and studied for their inhibitory activity against cholinesterase, indicating potential pharmacological applications (Abedinifar et al., 2018).
Cytotoxic Evaluation in Cancer Research : Novel hexahydroquinoline derivatives containing benzofuran moiety have been synthesized and evaluated for cytotoxic activity against human hepatocellular carcinoma cell lines, demonstrating the compound's relevance in cancer research (Mohi El-Deen et al., 2016).
Antimicrobial Activities : The synthesis and evaluation of imidazothiazole derivatives of benzofuran for their antimicrobial activities suggest potential use in developing new antimicrobial agents (Shankerrao et al., 2017).
Green Chemistry and Sustainable Synthesis
ZnO-nanorods Catalyzed Synthesis : The use of ZnO-nanorods as a catalyst for the synthesis of α-amino nitrile benzofuran derivatives demonstrates an approach towards greener and more sustainable chemical synthesis (Najar et al., 2020).
Environmentally Friendly Synthesis Methods : The one-pot synthesis of benzofuran derivatives via a Strecker reaction is another example of employing environmentally friendly methods in the synthesis of complex organic compounds (Ezzatzadeh & Hossaini, 2018).
Safety and Hazards
Properties
IUPAC Name |
2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-7-4-8-9(12)5-11(2,3)6-10(8)13-7/h4,9H,5-6,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELXSYKVCJJEHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2N)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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